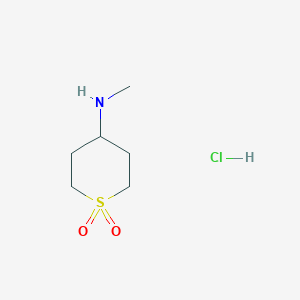
sodium 4-hydroxydecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biotechnology: Biosurfactant Production
Sodium 4-hydroxydecanoate is a component of rhamnolipids, a class of biosurfactants . These compounds have garnered attention due to their non-toxicity, biodegradability, and ability to reduce surface tension, making them suitable for various biotechnological applications. They are used in the synthesis of nanoparticles, which are crucial for drug delivery systems .
Biomedicine: Therapeutic Applications
In the field of biomedicine, sodium 4-hydroxydecanoate-related biosurfactants show potential as therapeutic agents. They can induce apoptosis in cancer cells, act as immunomodulators, and possess antimicrobial properties that are beneficial for developing new medications and treatments .
Food Industry: Food Preservation
The antimicrobial properties of compounds related to sodium 4-hydroxydecanoate can be utilized in the food industry to inhibit the growth of spoilage organisms. This application is particularly valuable in extending the shelf life of food products and preventing the emergence of biofilm formation .
Healthcare: Antimicrobial Agents
In healthcare, sodium 4-hydroxydecanoate derivatives can be used to formulate antimicrobial agents. These agents can be applied in sanitizers, disinfectants, and as preservatives in pharmaceutical products to enhance their safety and efficacy .
Pharmaceuticals: Drug Formulation
Sodium 4-hydroxydecanoate is used in the pharmaceutical industry for drug formulation. Its role in the synthesis of hydrogels makes it a valuable ingredient in controlled drug delivery systems, where it can help in modulating the release rate of drugs .
Environmental Remediation: Pollution Control
Environmental applications of sodium 4-hydroxydecanoate include its use in pollution control. Its involvement in the production of biopolymers like polyhydroxyalkanoates, which are biodegradable, makes it a candidate for developing sustainable materials for environmental cleanup efforts .
Mécanisme D'action
Target of Action
Sodium 4-hydroxydecanoate, similar to its close analog 5-hydroxydecanoate, primarily targets the mitochondrial ATP-sensitive potassium (KATP) channels . These channels play a crucial role in protecting the heart against ischemic injury .
Mode of Action
Sodium 4-hydroxydecanoate acts as a blocker of the KATP channels . By inhibiting these channels, it can prevent the post-ischemic actions of K+ channel activators . This interaction with its targets leads to changes in the cellular energy state, affecting the balance of ATP production and consumption.
Biochemical Pathways
The compound is likely involved in the fatty acid metabolism pathways . It may participate in the biosynthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters . The biosynthesis of PHA mainly occurs by several specific enzymatic reactions within bacterial cells .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability would be affected by these factors, but specific details are currently unavailable.
Result of Action
The inhibition of KATP channels by sodium 4-hydroxydecanoate can have significant effects at the molecular and cellular levels. For instance, it can affect the energy state of cells by altering ATP levels . In the context of ischemic injury, blocking these channels can influence the heart’s resistance to damage .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of sodium 4-hydroxydecanoate can be achieved through the reaction of 4-hydroxydecanoic acid with sodium hydroxide.", "Starting Materials": [ "4-hydroxydecanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-hydroxydecanoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the acid is completely dissolved.", "Heat the solution to 60-70°C and maintain this temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain sodium 4-hydroxydecanoate as a white solid." ] } | |
Numéro CAS |
50996-91-3 |
Nom du produit |
sodium 4-hydroxydecanoate |
Formule moléculaire |
C10H19NaO3 |
Poids moléculaire |
210.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



